Methyl 2-chloroacrylate
Overview
Description
Methyl 2-chloroacrylate is a colorless liquid with the molecular formula C4H5ClO2. It is primarily used in the manufacture of acrylic high polymers, which are similar to polymethylmethacrylate. This compound is also utilized as a monomer for specialty polymers. This compound is polymerizable, insoluble in water, and known to be a skin, eye, and lung irritant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloroacrylate can be synthesized through various methods. One common method involves the reaction of methyl acrylate with chlorine in the presence of a catalyst. The reaction typically occurs at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of methyl acrylate. The process involves the use of chlorine gas and a suitable catalyst, such as ferric chloride, to facilitate the reaction. The reaction is carried out under controlled conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloroacrylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Polymerization: It can polymerize to form high molecular weight polymers.
Addition Reactions: It can undergo addition reactions with various reagents to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium hydroxide.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Addition Reactions: Reagents like hydrogen bromide and methanethiols are used under specific conditions.
Major Products:
Substitution Reactions: Products include methyl 2-methoxyacrylate and methyl 2-hydroxyacrylate.
Polymerization: Polymers with high molecular weights.
Addition Reactions: Products include methyl 3-aryl-2-bromo-2-chloropropanoates and substituted 3-hydroxythiophenes.
Scientific Research Applications
Methyl 2-chloroacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers. It is also used in the study of polymerization mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical research.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of coatings, adhesives, and sealants. .
Mechanism of Action
The mechanism of action of methyl 2-chloroacrylate involves its ability to undergo polymerization and other chemical reactions. The compound can form polymers through radical polymerization, where the double bond in the molecule reacts with initiators to form long polymer chains. The molecular targets and pathways involved in these reactions include the interaction of the double bond with free radicals generated by initiators such as azobisisobutyronitrile (AIBN) .
Comparison with Similar Compounds
Methyl acrylate: Similar in structure but lacks the chlorine atom.
Ethyl 2-chloroacrylate: Similar but has an ethyl group instead of a methyl group.
Methyl methacrylate: Similar but has a methyl group attached to the alpha carbon instead of a chlorine atom.
Uniqueness: Methyl 2-chloroacrylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. This chlorine atom makes it more reactive in nucleophilic substitution reactions and influences its polymerization behavior compared to similar compounds .
Properties
IUPAC Name |
methyl 2-chloroprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(5)4(6)7-2/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJZTPWDQYFQPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
Record name | METHYL 2-CHLOROACRYLATE | |
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Related CAS |
25704-33-0 | |
Record name | 2-Propenoic acid, 2-chloro-, methyl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID4025585 | |
Record name | Methyl 2-chloroacrylate | |
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Molecular Weight |
120.53 g/mol | |
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Physical Description |
Methyl 2-chloroacrylate is a colorless liquid. Used to make acrylic high polymer with properties closely resembling those of polymethylmethacrylate. Monomer for specialty polymers (e.g., aircraft glazing). (EPA, 1998), Colorless liquid; [HSDB] Chlorine-like odor; [MSDSonline] | |
Record name | METHYL 2-CHLOROACRYLATE | |
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Boiling Point |
126 °F at 51 mmHg (EPA, 1998), 52 °C @ 51 mm Hg | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), > 10% in ether | |
Record name | METHYL 2-CHLOROACRYLATE | |
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Density |
1.189 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.189 @ 20 °C/4 °C | |
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Vapor Pressure |
29.0 [mmHg] | |
Record name | Methyl 2-chloroacrylate | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
80-63-7 | |
Record name | METHYL 2-CHLOROACRYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of methyl 2-chloroacrylate in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both an electrophilic carbon atom in the conjugated system and a leaving group (chloride) [, , ]. This enables its participation in various reactions, including:
- Diels-Alder reactions: this compound readily reacts with dienes like vinyl norcaradienes to form cycloaddition products. This reaction offers good yields and stereoselectivity, especially with substrates containing electron-donating groups [].
- Meerwein reactions: this compound reacts with arenediazonium salts in the presence of copper (II) bromide to yield methyl 3-aryl-2-bromo-2-chloropropanoates. These intermediates are valuable for synthesizing substituted 3-hydroxythiophenes with diverse structures [].
- Suzuki Coupling: Palladium-catalyzed Suzuki coupling allows for the efficient coupling of this compound with arylboronic acids. This reaction provides a straightforward route to synthesize 2-arylacrylates, which are important intermediates in the production of non-steroidal anti-inflammatory drugs like Ibuprofen [].
Q2: How does the presence of Zinc Chloride influence the polymerization of this compound?
A2: Zinc Chloride acts as a Lewis acid, significantly influencing the bulk polymerization of this compound []. Studies employing differential scanning calorimetry demonstrate that the addition of Zinc Chloride impacts:
Q3: Can this compound be used for stereoselective synthesis?
A3: Yes, this compound can be used for stereoselective synthesis, particularly in the context of introducing steroid side chains []. For instance, the ene reaction between a (17Z)-ethylidene steroid and this compound introduces chirality at the C23 position. Subsequent catalytic hydrogenation further controls the stereochemistry at C17, leading to the desired configuration found in natural steroids.
Q4: Are there any reported synthetic routes for incorporating a C14 isotope into fumaric acid using this compound?
A4: Yes, a simple two-step synthesis of fumaric acid-1-14C utilizing radioactive potassium cyanide and this compound has been reported []. The reaction proceeds through the formation of methyl 3-cyanoacrylate isomers, followed by hydrolysis to yield the labeled fumaric acid. This method also produces a small amount of D,L-malic acid-COOH-14C as a byproduct.
Q5: Has this compound been used in the synthesis of compounds with potential pharmaceutical applications?
A5: Yes, this compound has been employed as a starting material for synthesizing compounds with potential central nervous system activity []. Specifically, it played a role in the multi-step synthesis of 2-aryl or 2-alkyl-7-phenylhexahydroimidazo[1,5-a] pyrazin-3(2H)-ones, which exhibited modified depressant activity compared to Zetidoline derivatives.
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